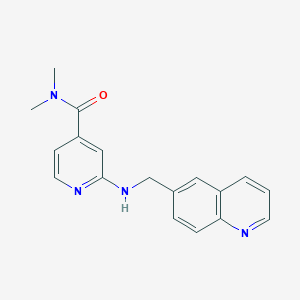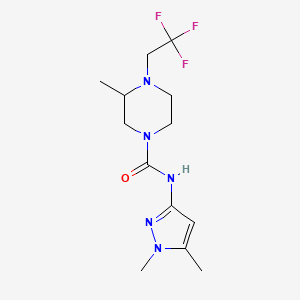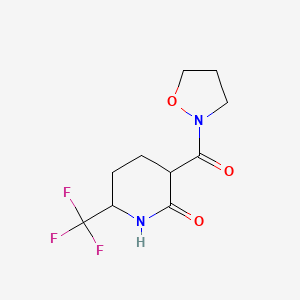![molecular formula C13H20N2O2S B7632930 N-[3-(azepan-1-yl)phenyl]methanesulfonamide](/img/structure/B7632930.png)
N-[3-(azepan-1-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(azepan-1-yl)phenyl]methanesulfonamide, commonly known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. AZP is a sulfonamide derivative and has a molecular weight of 309.42 g/mol.
Mécanisme D'action
The exact mechanism of action of AZP is not fully understood, but it is believed to act through multiple pathways. In cancer cells, AZP has been found to inhibit the activity of histone deacetylases (HDACs), leading to the upregulation of tumor suppressor genes and downregulation of oncogenes. Inflammation is regulated by various signaling pathways, and AZP has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. In neurodegenerative disorders, AZP has been found to activate the Nrf2 pathway, which is responsible for the cellular defense against oxidative stress.
Biochemical and Physiological Effects
AZP has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer cells, AZP has been found to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In inflammation models, AZP has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of immune cells, such as macrophages and T cells. In neurodegenerative disorders, AZP has been found to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
AZP has several advantages for lab experiments, including its high solubility in water and organic solvents, which makes it easy to handle and administer. AZP has also been found to have low toxicity in animal models, which allows for higher doses to be administered for therapeutic efficacy studies. However, one limitation of AZP is its instability in acidic conditions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for AZP research, including exploring its therapeutic potential in other diseases, such as cardiovascular diseases and metabolic disorders. AZP's potential as a combination therapy with other drugs or therapies should also be investigated. Furthermore, the development of AZP analogs with improved stability and efficacy can lead to the discovery of more potent therapeutic agents. Finally, the elucidation of AZP's exact mechanism of action can provide insights into its therapeutic potential and aid in the development of targeted therapies.
Méthodes De Synthèse
AZP can be synthesized by reacting 3-(azepan-1-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to yield AZP. The yield of AZP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Applications De Recherche Scientifique
AZP has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, AZP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many diseases, and AZP has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, AZP has been shown to protect neurons from oxidative stress and reduce inflammation, thus potentially slowing down the disease progression.
Propriétés
IUPAC Name |
N-[3-(azepan-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-18(16,17)14-12-7-6-8-13(11-12)15-9-4-2-3-5-10-15/h6-8,11,14H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRPTJKPHKYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
![1-cyclopropyl-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-(5-methyl-1,3-thiazol-2-yl)methanamine](/img/structure/B7632904.png)

![3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7632921.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632925.png)
![1-(4-methylphenyl)sulfonyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine](/img/structure/B7632926.png)

![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)

![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)